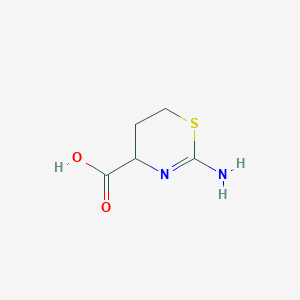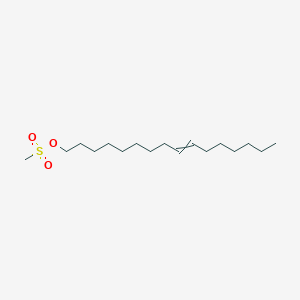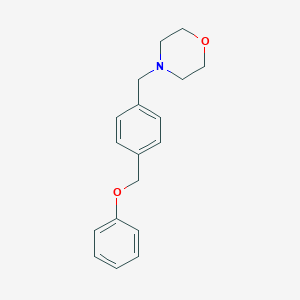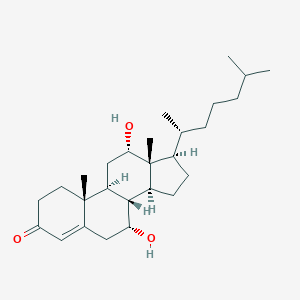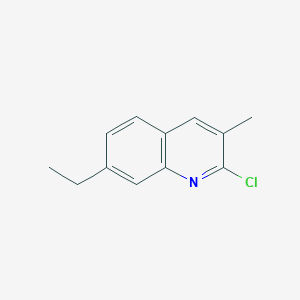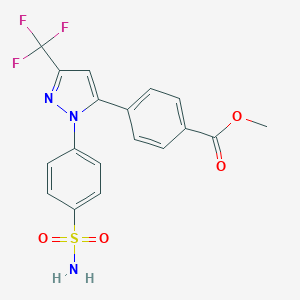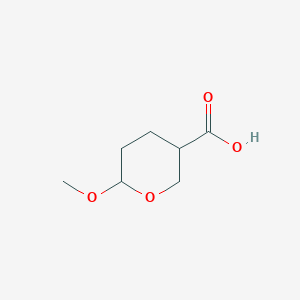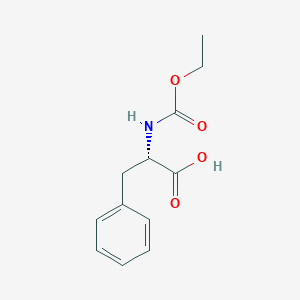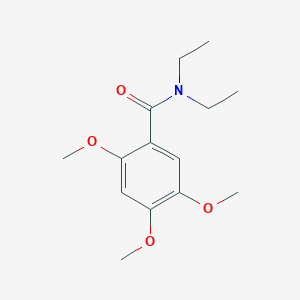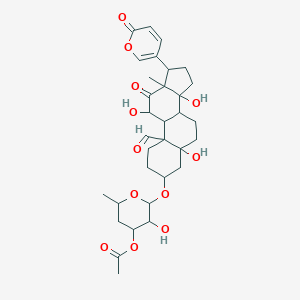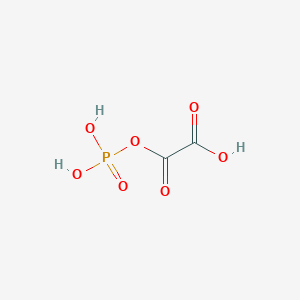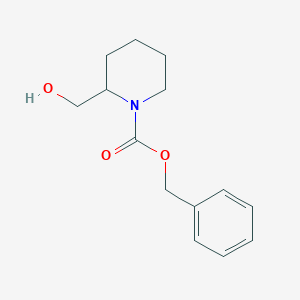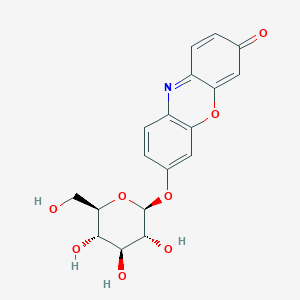
Résorufine bêta-D-glucopyranoside
Vue d'ensemble
Description
3-Oxo-3H-phenoxazin-7-yl beta-D-glucopyranoside is a synthetic compound known for its stability and utility as a β-glucosidase probe. It releases the red fluorescent dye resorufin upon enzymatic cleavage by β-glucosidase . This compound has a molecular weight of 375.3 Da and a molecular formula of C18H17NO8 .
Applications De Recherche Scientifique
3-Oxo-3H-phenoxazin-7-yl beta-D-glucopyranoside has numerous applications in scientific research:
Chemistry: Used as a probe in various chemical assays to detect the presence of β-glucosidase.
Biology: Utilized in cell biology for high-throughput and high-content screening.
Medicine: Employed in diagnostic assays to monitor enzyme activity.
Industry: Applied in the development of biosensors and other diagnostic tools.
Mécanisme D'action
Target of Action
Resorufin beta-D-glucopyranoside primarily targets the β-glucosidase enzyme . This enzyme plays a crucial role in the hydrolysis of β-glucosidic linkages in disaccharides or glucose-substituted molecules, which are fundamental biological processes .
Mode of Action
The compound acts as a stable β-glucosidase probe . Upon interaction with the β-glucosidase enzyme, it releases the red fluorescent dye resorufin M0202 . This interaction and the subsequent release of the dye is the primary mode of action of Resorufin beta-D-glucopyranoside.
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the β-glucosidase pathway . The cleavage of the β-glucosidic linkages by the β-glucosidase enzyme is a key step in this pathway. The compound serves as a substrate for this enzyme, and its cleavage leads to the release of the red fluorescent dye, resorufin .
Pharmacokinetics
The compound is soluble in DMSO , which suggests that it can be readily absorbed and distributed in the body.
Result of Action
The primary result of the action of Resorufin beta-D-glucopyranoside is the release of the red fluorescent dye resorufin . This release is used in numerous applications in cell biology, high-throughput and high-content screening, and diagnostics .
Action Environment
The action of Resorufin beta-D-glucopyranoside is influenced by environmental factors such as temperature and light. The compound is stable and should be stored at -20°C . It should also be stored in the dark to prevent any potential degradation or loss of efficacy .
Analyse Biochimique
Biochemical Properties
Resorufin beta-D-glucopyranoside interacts with the enzyme β-glucosidase . Upon interaction, it undergoes a cleavage reaction that releases the red fluorescent dye resorufin . This property makes it a valuable tool in numerous applications in cell biology, high-throughput and high-content screening, and diagnostics .
Cellular Effects
The cleavage of Resorufin beta-D-glucopyranoside by β-glucosidase results in the release of resorufin, a red fluorescent dye . This fluorescence can be detected and measured, providing a means to monitor β-glucosidase activity within cells .
Molecular Mechanism
The molecular mechanism of Resorufin beta-D-glucopyranoside involves its interaction with the enzyme β-glucosidase . The enzyme cleaves the glucopyranoside group from the molecule, resulting in the release of the fluorescent dye resorufin .
Temporal Effects in Laboratory Settings
Resorufin beta-D-glucopyranoside is a stable compound, making it suitable for use in various laboratory settings . Its cleavage by β-glucosidase and subsequent release of resorufin can be monitored over time, providing a means to study the temporal dynamics of β-glucosidase activity .
Metabolic Pathways
Resorufin beta-D-glucopyranoside is involved in the metabolic pathway of β-glucosidase . The enzyme β-glucosidase cleaves the glucopyranoside group from the molecule, which is a key step in the metabolism of this compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3H-phenoxazin-7-yl beta-D-glucopyranoside involves the reaction of phenoxazinone derivatives with glucopyranoside under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. The process involves multiple steps, including protection and deprotection of functional groups to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of 3-Oxo-3H-phenoxazin-7-yl beta-D-glucopyranoside follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity level.
Analyse Des Réactions Chimiques
Types of Reactions
3-Oxo-3H-phenoxazin-7-yl beta-D-glucopyranoside undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum and are carried out in organic solvents.
Major Products Formed
Comparaison Avec Des Composés Similaires
Similar Compounds
Resorufin: A closely related compound that also releases a fluorescent dye upon enzymatic cleavage.
Fluorescein di-β-D-glucopyranoside: Another β-glucosidase probe that releases fluorescein upon cleavage.
Uniqueness
3-Oxo-3H-phenoxazin-7-yl beta-D-glucopyranoside is unique due to its stability and the specific wavelength of fluorescence it emits, making it particularly useful in applications requiring precise detection and measurement .
Propriétés
IUPAC Name |
7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO8/c20-7-14-15(22)16(23)17(24)18(27-14)25-9-2-4-11-13(6-9)26-12-5-8(21)1-3-10(12)19-11/h1-6,14-18,20,22-24H,7H2/t14-,15-,16+,17-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULZFZMEBOATFS-UYTYNIKBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC4=CC(=O)C=CC4=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC4=CC(=O)C=CC4=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40543840 | |
| Record name | 3-Oxo-3H-phenoxazin-7-yl beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40543840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101490-85-1 | |
| Record name | 3-Oxo-3H-phenoxazin-7-yl beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40543840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



